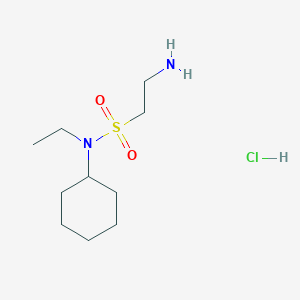

2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride

Description

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide derivative featuring a cyclohexyl group, an ethylamino side chain, and a sulfonamide core. The compound is structurally characterized by its branched alkyl-cyclohexyl substituents and a protonated amine group due to the hydrochloride salt.

Properties

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylethanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S.ClH/c1-2-12(15(13,14)9-8-11)10-6-4-3-5-7-10;/h10H,2-9,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVYONMMMITUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170461-84-3 | |

| Record name | Ethanesulfonamide, 2-amino-N-cyclohexyl-N-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1170461-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Reagent in Organic Synthesis : This compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules.

- Chemical Reactions : It can undergo various reactions such as oxidation, reduction, and nucleophilic substitution, which are essential for developing new chemical entities.

2. Biology

- Enzyme Inhibition Studies : The compound has been investigated for its ability to inhibit specific enzymes, particularly carbonic anhydrases (CAs). Research indicates that it can effectively inhibit CA IX and XII isoforms, which are associated with tumor growth and metastasis .

- Therapeutic Potential : Its unique structure allows it to interact with biological targets, making it a candidate for drug development aimed at treating conditions related to enzyme dysfunction.

3. Industrial Applications

- Production of Specialty Chemicals : The compound is utilized in the manufacturing of specialty chemicals and materials due to its versatile chemical properties.

- Pharmaceutical Development : It serves as an intermediate in the synthesis of pharmaceuticals, including anticoagulants like Edoxaban .

Case Studies

Several case studies illustrate the applications of this compound:

- Inhibition of Carbonic Anhydrases : A study evaluated various sulfonamide derivatives for their inhibitory effects on human carbonic anhydrases II, IX, and XII. The results indicated that modifications to the sulfonamide structure could significantly enhance inhibitory activity against CA IX, making it a promising target for cancer therapy .

- Therapeutic Efficacy : Another study focused on the impact of saccharide-modified thiadiazole sulfonamides on cancer cell viability. The findings demonstrated that these compounds could effectively raise the pH in tumor microenvironments while inhibiting cancer cell growth under both normoxic and hypoxic conditions .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide Hydrochloride (NIMH Code W-502)

- Molecular Formula : C₁₆H₂₂Cl₂N₂O₂S

- Molecular Weight : 377.33 g/mol

- Key Features: Contains a naphthalene ring substituted with chlorine at the 5-position. A 6-aminohexyl chain enhances hydrophilicity (HBA: 4, HBD: 2) compared to the target compound’s shorter ethylamino group.

N-(6-Aminohexyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride (HR169743)

- CASRN : 69762-85-2

- Key Differences: Chlorine substitution at the 2-position on the naphthalene ring, altering steric and electronic properties compared to the 1-substituted isomer (W-502). Similar aminohexyl chain but distinct regiochemistry may influence biological activity, such as enzyme inhibition efficiency .

Cyclohexyl-Containing Analogues

Dicyclohexylamine Hydrochloride

- Structure : A simple cyclohexylamine salt lacking the sulfonamide moiety.

- Relevance : Highlights the role of cyclohexyl groups in enhancing lipophilicity. However, the absence of a sulfonamide group limits its utility in applications requiring hydrogen-bonding interactions or enzyme inhibition .

Structural and Functional Data Table

Research Findings and Implications

- Naphthalene Sulfonamides : Compounds like W-502 and HR169743 are associated with calmodulin antagonism and kinase inhibition due to their planar aromatic systems and sulfonamide pharmacophores . The target compound’s cyclohexyl group may enhance blood-brain barrier penetration but reduce binding affinity compared to naphthalene derivatives.

- Discontinuation Status: The discontinuation of 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide HCl () limits experimental data, necessitating extrapolation from structural analogs.

Biological Activity

2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride is a sulfonamide compound with potential applications in various biological contexts. Its unique structure, characterized by an ethyl substitution on the nitrogen atom, contributes to its distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride. This reaction is conducted under controlled conditions using solvents like dichloromethane and bases such as triethylamine to neutralize byproducts.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding. The exact pathways depend on the biological target being studied.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. In studies comparing different sulfonamides, this compound showed promising results against both Gram-positive and Gram-negative bacteria, although specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the available literature .

Table 1: Antimicrobial Activity Comparison

| Compound | Target Bacteria | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide | E. coli | TBD | TBD |

| Ciprofloxacin | E. coli | 7.81 | 32 ± 0.12 |

| Other Sulfonamides | Various | >100 | Varies |

Antioxidant Activity

In addition to its antimicrobial properties, sulfonamides including this compound have been evaluated for antioxidant activities using methods such as DPPH radical scavenging and FRAP assays. While specific results for this compound were limited, related compounds showed significant antioxidant potential .

Case Studies

A notable study involved the synthesis of various sulfonamide derivatives, including those structurally related to this compound. These derivatives were screened for their antibacterial and antioxidant activities. Although none exhibited remarkable antimicrobial properties at low concentrations, several demonstrated good antioxidant activity, indicating a potential therapeutic role in oxidative stress-related conditions .

Comparative Analysis

When compared to other sulfonamides such as 2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide and 2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide, the ethyl-substituted variant displayed unique biological profiles that may enhance its effectiveness in specific applications.

Table 2: Comparative Biological Activity of Sulfonamides

| Compound Name | Antimicrobial Activity | Antioxidant Potential |

|---|---|---|

| 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide | Moderate | Good |

| 2-amino-N-cyclohexyl-N-methylethane-1-sulfonamide | Low | Moderate |

| 2-amino-N-cyclohexyl-N-propylethane-1-sulfonamide | Low | Low |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-cyclohexyl-N-ethylethane-1-sulfonamide hydrochloride, and how can reaction conditions be optimized for academic laboratory-scale production?

- Methodological Answer : The synthesis of sulfonamide derivatives typically involves nucleophilic substitution between a sulfonyl chloride and an amine. For this compound, a two-step approach is suggested:

React cyclohexylethylamine with 2-chloroethanesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate.

Hydrochloride salt formation via acidification (e.g., HCl in ethanol).

Optimization can employ Design of Experiments (DoE) to evaluate parameters like temperature, stoichiometry, and solvent polarity. Central Composite Design (CCD) is effective for identifying critical factors affecting yield and purity .

Q. How should researchers characterize the purity and structural identity of this compound to meet publication standards?

- Methodological Answer : Use a combination of:

- HPLC/GC-MS : For purity assessment (≥95% recommended for biological studies).

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm, sulfonamide protons at δ 3.0–3.5 ppm).

- FT-IR : Validate sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹).

Cross-reference with spectral databases (e.g., PubChem, ATSDR) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in academic laboratories?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse immediately with water for 15 minutes; seek medical attention if irritation persists. Safety data sheets (SDS) from suppliers like LGC Limited provide acute toxicity estimates and handling guidelines .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for sulfonamide bond cleavage or nucleophilic attacks.

- Reaction Path Search : Tools like GRRM or AFIR can identify intermediates and transition states.

- Machine Learning : Train models on existing sulfonamide reaction datasets to predict optimal solvents/catalysts. Institutions like ICReDD integrate computation and experiment to accelerate reaction discovery .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cell viability) and compound concentration ranges.

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Structural Analogues : Synthesize and test derivatives to isolate the impact of the cyclohexyl-ethyl substituent on bioactivity .

Q. How can researchers design experiments to elucidate the degradation pathways of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to stress conditions (acid/base hydrolysis, oxidative, thermal).

- LC-HRMS : Identify degradation products (e.g., hydrolyzed sulfonamide or cyclohexylamine fragments).

- Isotope Labeling : Use ¹³C-labeled analogs to track bond cleavage mechanisms.

- Kinetic Modeling : Apply first-order kinetics to predict shelf-life and storage requirements .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.